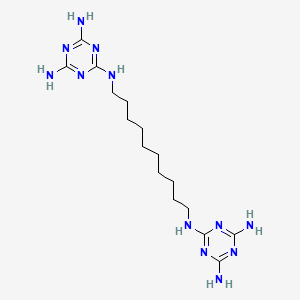
N~2~,N~2'~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a decane chain linking two triazine rings, each substituted with three amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . This method allows for the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Used in the production of herbicides and polymer photostabilizers.
Mecanismo De Acción
The mechanism of action for N2,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N~2~,N~2’~-(Decane-1,10-diyl)di(1,3,5-triazine-2,4,6-triamine) is unique due to its decane linker, which imparts specific physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other triazine derivatives .
Propiedades
Número CAS |
78326-99-5 |
|---|---|
Fórmula molecular |
C16H30N12 |
Peso molecular |
390.49 g/mol |
Nombre IUPAC |
2-N-[10-[(4,6-diamino-1,3,5-triazin-2-yl)amino]decyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H30N12/c17-11-23-12(18)26-15(25-11)21-9-7-5-3-1-2-4-6-8-10-22-16-27-13(19)24-14(20)28-16/h1-10H2,(H5,17,18,21,23,25,26)(H5,19,20,22,24,27,28) |
Clave InChI |
XHFOXACKHBOLCX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCNC1=NC(=NC(=N1)N)N)CCCCNC2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




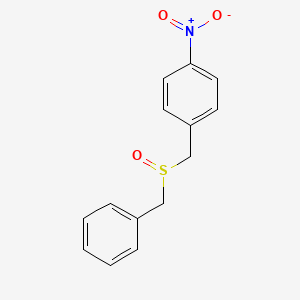


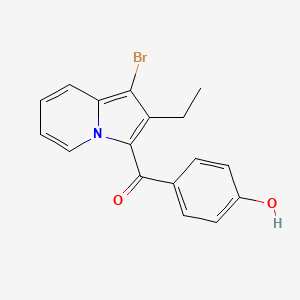
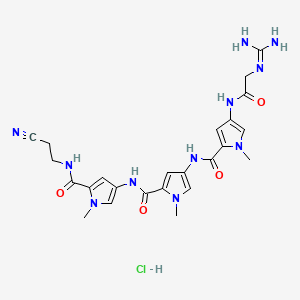
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
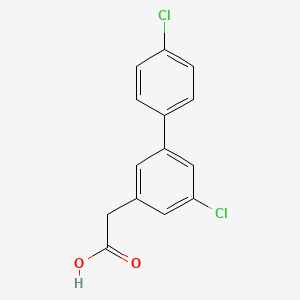
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)


